3-{2-Nitrophenyl}-2-sulfanylacrylic acid

Description

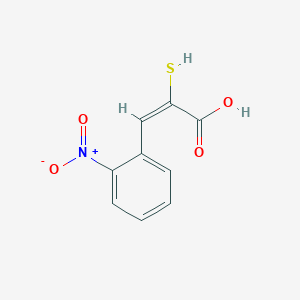

3-{2-Nitrophenyl}-2-sulfanylacrylic acid is a nitroaromatic compound featuring a 2-nitrophenyl group attached to an acrylic acid backbone with a sulfanyl (–SH) substituent at the β-position. The nitro group enhances stability and influences electronic properties, while the sulfanyl moiety enables thiol-specific reactivity, such as disulfide bond formation or metal chelation.

Properties

Molecular Formula |

C9H7NO4S |

|---|---|

Molecular Weight |

225.22g/mol |

IUPAC Name |

(E)-3-(2-nitrophenyl)-2-sulfanylprop-2-enoic acid |

InChI |

InChI=1S/C9H7NO4S/c11-9(12)8(15)5-6-3-1-2-4-7(6)10(13)14/h1-5,15H,(H,11,12)/b8-5+ |

InChI Key |

FPWYECZNLFRQEO-VMPITWQZSA-N |

SMILES |

C1=CC=C(C(=C1)C=C(C(=O)O)S)[N+](=O)[O-] |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C(\C(=O)O)/S)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(C(=O)O)S)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Functional Group Analysis

The table below compares key functional groups and structural features of 3-{2-Nitrophenyl}-2-sulfanylacrylic acid with analogous nitrophenyl-containing compounds from recent literature:

Key Observations :

- Reactivity: The sulfanyl group in the target compound distinguishes it from hydrazides (NPOAH) and oxazolidinones (NPAOZ), enabling unique thiol-based reactions (e.g., nucleophilic substitution, redox processes).

- Stability: Nitrophenyl groups in all compounds enhance stability, but the thiol group in the target may reduce oxidative stability compared to hydrazides or oxazolidinones .

- Acidity: The carboxylic acid in the target compound likely has higher acidity than oxazolidinones or hydrazides due to resonance stabilization and electron-withdrawal from the nitro group.

Challenges and Limitations

- Data Gaps : Direct experimental data (e.g., melting point, solubility, UV-Vis spectra) for this compound are absent in the provided evidence, requiring extrapolation from analogues.

- Stability Issues : Thiol oxidation may necessitate stabilizers (e.g., antioxidants) or derivatization (e.g., disulfide formation) for practical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.